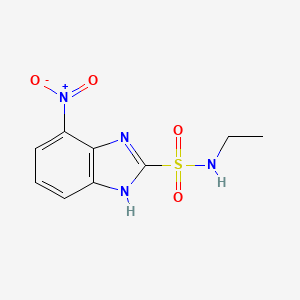
2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)-: is a chemical compound that belongs to the class of pyrrolidinones. It is characterized by a five-membered lactam ring fused with a piperazine moiety, which is further substituted with a phenyl group. This compound is of significant interest due to its versatile applications in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)- typically involves the reaction of N-substituted piperidines with appropriate reagents. One common method includes the use of N-phenylpiperazine as a starting material, which undergoes a series of reactions including amination and cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This may involve the use of specific catalysts, solvents, and controlled temperature and pressure conditions to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like alkyl halides or acyl chlorides are used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetonitrile, methanol, chloroform.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cognitive functions .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-pyrrolidinone: This compound shares a similar pyrrolidinone structure but lacks the piperazine moiety.
Pyrrolidine-2-one: Another related compound with a simpler structure, often used as a precursor in organic synthesis.
Uniqueness: 2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)- is unique due to its combined pyrrolidinone and piperazine structures, which confer distinct biological activities and synthetic versatility. This dual functionality makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
88514-31-2 |
|---|---|
Molekularformel |
C15H21N3O |
Molekulargewicht |
259.35 g/mol |
IUPAC-Name |
1-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H21N3O/c19-15-7-4-8-18(15)13-16-9-11-17(12-10-16)14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 |
InChI-Schlüssel |
ZRFLTMSSHZEOGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CN2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


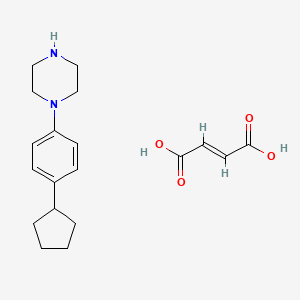


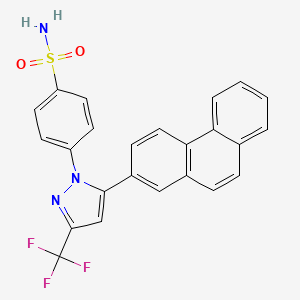
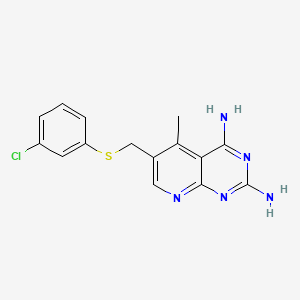
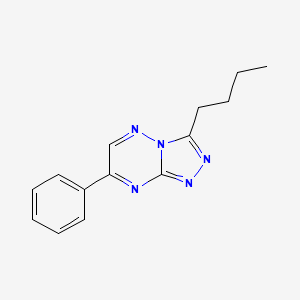
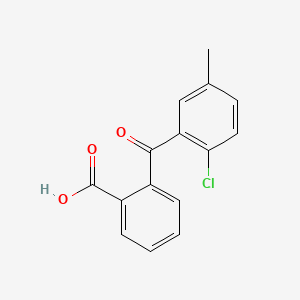


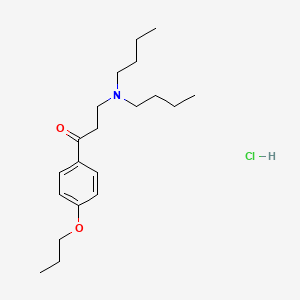

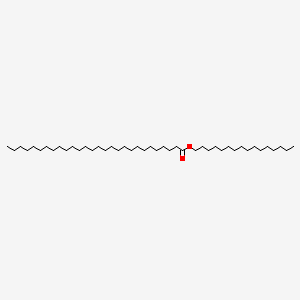
![Benzyl 1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylate](/img/structure/B12699087.png)
